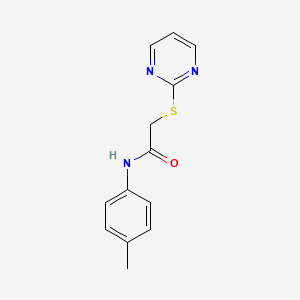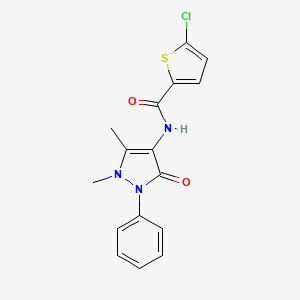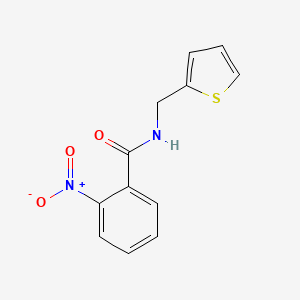![molecular formula C19H23NOS B5865409 N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
N-mesityl-3-[(4-methylphenyl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-3-[(4-methylphenyl)thio]propanamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiol-based compound with a mesityl group attached to a propanamide backbone. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
Aplicaciones Científicas De Investigación
N-mesityl-3-[(4-methylphenyl)thio]propanamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising compound for the treatment of various diseases. This compound has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of N-mesityl-3-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to scavenge free radicals and prevent oxidative damage to cells. Additionally, this compound has been found to modulate the expression of various genes involved in cell signaling and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. This compound has also been found to modulate the expression of genes involved in cell signaling and apoptosis. Additionally, this compound has been found to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-mesityl-3-[(4-methylphenyl)thio]propanamide in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising compound for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and has been produced in high yield and purity using the synthesis method described above.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to dopaminergic neurons, which are involved in the development of Parkinson's disease. Additionally, this compound has been found to induce oxidative stress and cell death in various cell types. Therefore, caution should be taken when using this compound in lab experiments, and appropriate safety measures should be followed.
Direcciones Futuras
There are many potential future directions for research on N-mesityl-3-[(4-methylphenyl)thio]propanamide. One area of research could focus on the development of this compound derivatives with improved biological activity and reduced toxicity. Another area of research could focus on the use of this compound in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-mesityl-3-[(4-methylphenyl)thio]propanamide involves the reaction of 4-methylthiobenzaldehyde with mesitylmagnesium bromide, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then treated with thionyl chloride to yield this compound in high yield and purity. This synthesis method has been widely used in the production of this compound for research purposes.
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-13-5-7-17(8-6-13)22-10-9-18(21)20-19-15(3)11-14(2)12-16(19)4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRIRKLIEJQGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)
![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5865350.png)


![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)


![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)
![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)